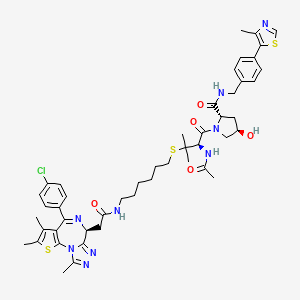
BRD4 degrader AT1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « Récepteur AT1 de l'angiotensine II » fait référence au récepteur de type 1 de l'angiotensine II, qui est un composant important du système rénine-angiotensine. Ce récepteur est principalement impliqué dans la régulation de la pression artérielle et de l'équilibre hydrique dans l'organisme. Il est une cible thérapeutique majeure pour le traitement des maladies cardiovasculaires telles que l'hypertension, l'insuffisance cardiaque et les maladies rénales .
Mécanisme D'action
Target of Action
The primary target of the BRD4 degrader AT1 is the Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family . BRD4 has emerged as the primary therapeutic target over other family members such as BRD2, BRD3, and T . BRD4 plays a crucial role in regulating inflammation and oxidative stress, which are tightly related to disease development and progression .
Mode of Action
The this compound operates through the Proteolysis-Targeting Chimera (PROTAC) technology . PROTACs are bifunctional molecules that induce the ubiquitination of target proteins through the ubiquitin-proteasome system, leading to the degradation of the target proteins . The this compound is a PROTAC connected by ligands for von Hippel-Lindau and BRD4, and it exhibits high selectivity for BRD4 . It can degrade BRD4 efficiently, quickly, reversibly, and dynamically .
Biochemical Pathways
The this compound affects several biochemical pathways. It has been observed to inhibit the macrophage/oncostatin M-induced activation of the JAK/STAT pathway . Moreover, it has been found to suppress growth and viability in various cell lines and in primary patient-derived cells, including CD34+/CD38 and CD34+/CD38+ leukemic stem and progenitor cells .
Pharmacokinetics
It’s worth noting that the compound shows high selectivity for brd4 in cells, with a kd of 44 nm . This suggests that the compound has a strong affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The this compound has significant molecular and cellular effects. It has been observed to induce the degradation of BRD4, leading to inhibited cell growth and induction of cell apoptosis and cycle arrest in vitro . Furthermore, it has been found to reduce inflammation and oxidative stress after stroke .
Action Environment
The action of the this compound can be influenced by environmental factors. For instance, it has been found that the BRD4 degrader can overcome osteoblast-induced drug resistance in AML and ALL cells . This suggests that the cellular environment and the presence of other cell types can influence the action, efficacy, and stability of the compound.
Analyse Biochimique
Biochemical Properties
BRD4 Degrader AT1 interacts with the bromodomain protein BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This interaction between the small molecule and BRD4 is direct and has been verified through biochemical studies .
Cellular Effects
The degradation of BRD4 by this compound results in downregulation of MYC protein levels and potent anti-proliferative activity against a panel of tumor cell lines . This suggests that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This suggests that this compound may act as an enzyme inhibitor, altering gene expression by degrading BRD4.
Temporal Effects in Laboratory Settings
Near complete degradation of BRD4 was observed within 4 hours of treatment with this compound, suggesting that it has a rapid onset of action
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported, this compound has demonstrated potent anti-proliferative activity against a panel of tumor cell lines
Metabolic Pathways
The specific metabolic pathways that this compound is involved in have not been reported. Given its role in degrading BRD4, it is likely that this compound interacts with enzymes or cofactors involved in protein ubiquitination and degradation .
Subcellular Localization
The subcellular localization of this compound has not been reported. Given its role in degrading BRD4, it is likely that this compound localizes to the same subcellular compartments as BRD4 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse des antagonistes du récepteur AT1, communément appelés sartans, implique plusieurs étapes. L'étape initiale comprend généralement la formation d'un squelette biphényl-tétrazole, qui est une caractéristique structurelle commune dans ces composés. Le processus de synthèse implique souvent :
Formation du noyau biphénylique : Cela est obtenu par des réactions de couplage de Suzuki.
Formation du cycle tétrazole : Cela se fait généralement par des réactions de cyclisation impliquant des nitriles et des azides en milieu acide.
Méthodes de production industrielle : La production industrielle d'antagonistes du récepteur AT1 implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Réacteurs discontinus : Pour des conditions de réaction contrôlées.
Étapes de purification : telles que la cristallisation et la chromatographie pour isoler le produit souhaité.
Types de réactions :
Oxydation : Les antagonistes du récepteur AT1 peuvent subir des réactions d'oxydation, en particulier au niveau du cycle tétrazole.
Réduction : Les réactions de réduction peuvent modifier le noyau biphénylique, affectant l'activité du composé.
Réactifs et conditions courantes :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium.
Réactifs de substitution : y compris les halogènes et les agents alkylants.
Principaux produits :
Dérivés oxydés : Ceux-ci peuvent avoir des propriétés pharmacologiques modifiées.
Dérivés réduits : Ceux-ci peuvent présenter des affinités de liaison différentes.
Dérivés substitués : Ceux-ci ont souvent une sélectivité et une puissance améliorées du récepteur.
4. Applications de recherche scientifique
Chimie : : Les antagonistes du récepteur AT1 sont utilisés comme outils pour étudier le système rénine-angiotensine et son rôle dans divers processus physiologiques. Biologie : Ces composés aident à comprendre les mécanismes moléculaires de la régulation de la pression artérielle et de l'équilibre hydrique. Médecine : Les antagonistes du récepteur AT1 sont largement utilisés dans le traitement de l'hypertension, de l'insuffisance cardiaque et de la maladie rénale chronique. Industrie : Ces composés sont essentiels dans l'industrie pharmaceutique pour le développement de nouveaux médicaments cardiovasculaires .
5. Mécanisme d'action
Le récepteur AT1 exerce ses effets en se liant à l'angiotensine II, une hormone peptidique. Cette liaison déclenche une cascade d'événements intracellulaires, notamment :
Activation des protéines G : conduisant à l'activation de la phospholipase C.
Augmentation des niveaux de calcium intracellulaire : entraînant une vasoconstriction.
Stimulation de la sécrétion d'aldostérone : Améliorant la réabsorption du sodium et de l'eau.
Composés similaires
Losartan : Un antagoniste du récepteur AT1 bien connu.
Valsartan : Un autre antagoniste du récepteur AT1 largement utilisé.
Irbesartan : Connu pour sa forte affinité de liaison au récepteur AT1.
Unicité
Affinité de liaison : Les antagonistes du récepteur AT1 ont des affinités de liaison variables, qui influencent leur efficacité thérapeutique.
Pharmacocinétique : Les différences d'absorption, de distribution, de métabolisme et d'excrétion affectent leur utilisation clinique.
Profils d'effets secondaires : Chaque composé a un profil d'effets secondaires unique, ce qui les rend adaptés à différentes populations de patients.
Applications De Recherche Scientifique
Chemistry: : AT1 receptor antagonists are used as tools to study the renin-angiotensin system and its role in various physiological processes. Biology : These compounds help in understanding the molecular mechanisms of blood pressure regulation and fluid balance. Medicine : AT1 receptor antagonists are widely used in the treatment of hypertension, heart failure, and chronic kidney disease. Industry : These compounds are essential in the pharmaceutical industry for developing new cardiovascular drugs .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZDYHMCMIGGV-TZPPCSJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58ClN9O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
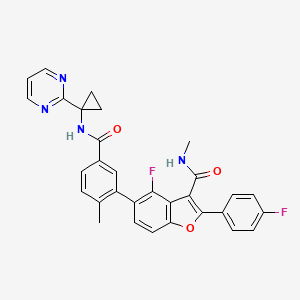
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)
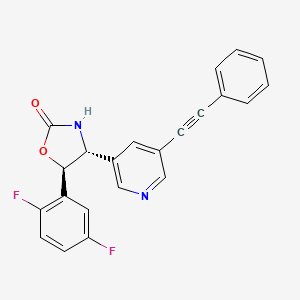

![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)
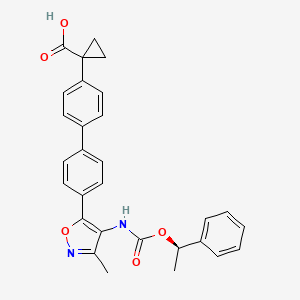
![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)
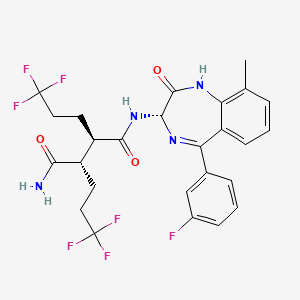
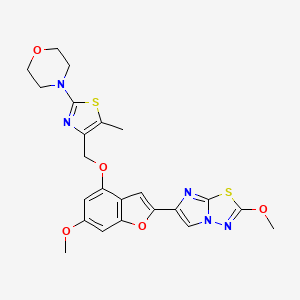
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)
